molecular formula C7H7NO2S B1212185 4-Nitrothioanisole CAS No. 701-57-5

4-Nitrothioanisole

Cat. No.: B1212185
CAS No.: 701-57-5
M. Wt: 169.2 g/mol
InChI Key: NEZGPRYOJVPJKL-UHFFFAOYSA-N
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Description

4-Nitrothioanisole, also known as methyl-4-nitrophenyl sulfide, is an organic compound with the molecular formula C7H7NO2S. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a thioether group (-SCH3). This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

4-Nitrothioanisole plays a significant role in biochemical reactions, particularly in the context of hydrogenation processes. It interacts with various enzymes and proteins, including sulfide oxidase and cytochrome P450 enzymes. These interactions are primarily based on the compound’s ability to undergo redox reactions, where the nitro group can be reduced to an amino group. The thioether group in this compound also allows it to form stable complexes with metal ions, which can further influence its biochemical behavior .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can inhibit the activity of sulfide oxidase by binding to its active site and preventing the oxidation of sulfide ions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox reactions. It interacts with enzymes such as sulfide oxidase and cytochrome P450, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, including glutathione and reactive oxygen species, by modulating the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, with distinct effects observed in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrothioanisole can be synthesized through the reaction of 4-nitrochlorobenzene with sodium disulfide (Na2S2) in a single vessel without intermediate isolation . The reaction typically involves the following steps:

  • Dissolving 4-nitrochlorobenzene in a suitable solvent.
  • Adding sodium disulfide to the solution.
  • Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalysts, hydrogen gas, and suitable solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products:

    Hydrogenation: 4-Aminothioanisole.

    Oxidation: this compound sulfoxide and methyl 4-nitrophenyl sulfoxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-Nitrothioanisole can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-methylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGPRYOJVPJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220378
Record name Benzene, 1-(methylthio)-4-nitro-
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

701-57-5
Record name 4-Nitrothioanisole
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Record name 701-57-5
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Record name 4-Nitrothioanisole
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Record name 4-Nitrothioanisole
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Synthesis routes and methods I

Procedure details

To a suspension of p-nitrothiophenol (20 g, 0.129 mol) in water (150 mL) was added an aqueous solution of sodium hydroxide (75 mL, 2 N) at room temperature. After the mixture was stirred for 15 minutes and cooled to 10° C., methyl iodide (57 g, 25 mL, 0.401 mol) was added slowly. The reaction mixture was allowed to warm to room temperature and stirred for 2.5 hours. The resulting mixture was extracted with diethyl ether (100 mL×3). The organic layers were combined, washed with water (200 mL) and brine (200 mL), dried over calcium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford 11 g of 1-(methylsulfanyl)-4-nitrobenzene as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

28.3 g of methylmercaptan are dissolved in 500 ml of dimethylformamide at 0° C., under nitrogen. 37.4 g of potassium hydroxide, dissolved in 150 ml of ethanol, are then added dropwise at -10° C., after which 94.5 g of 4-chloronitrobenzene are added. The reaction mixture is warmed to 100° C. and stirred at this temperature for 8 hours. It is then stirred into 5 kg of ice water. The precipitate is filtered off with suction, washed, dried and recrystallised from methanol. Yield: 86.2 g of yellow crystals of melting point 71°-73.5° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
5 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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